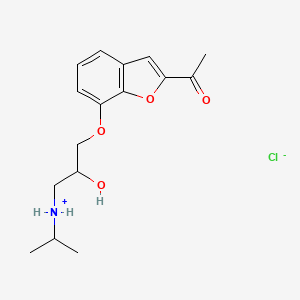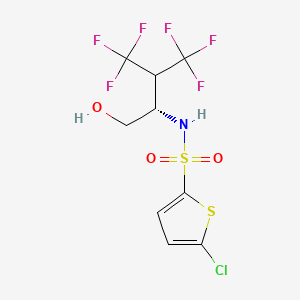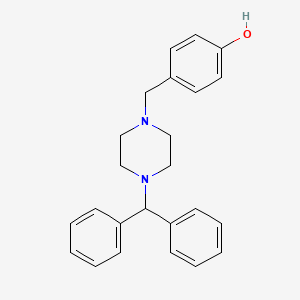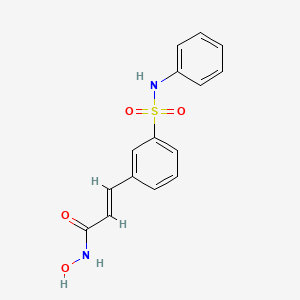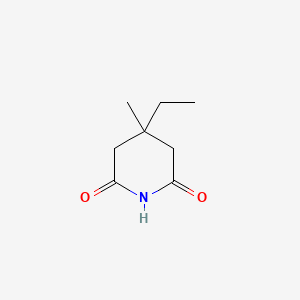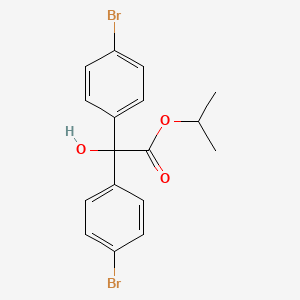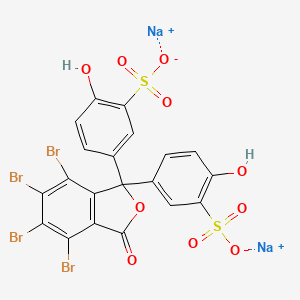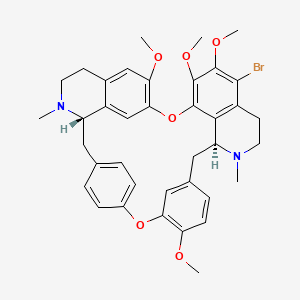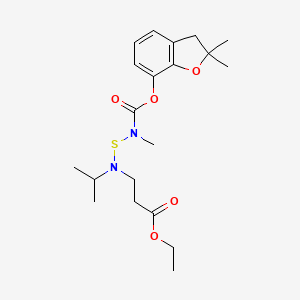
Benfuracarb
Overview
Description
Benfuracarb is a carbamate ester and a member of 1-benzofurans . It is a synthetic 1-benzofuran and ethyl ester compound, and a carbamate acetylcholinesterase inhibitor . It is used as a pesticide and is characterized as a pale yellow viscous oily liquid . Exposure occurs by inhalation, ingestion, or contact .
Synthesis Analysis
In vitro metabolism of this compound in liver microsomes from seven species was studied to quantitate species-specific metabolic profiles and enhance this compound risk assessment by interspecies comparisons . This compound was metabolized via two metabolic pathways, the sulfur oxidation pathway and nitrogen sulfur bond cleavage, yielding carbofuran, which metabolized further .
Molecular Structure Analysis
The molecular formula of this compound is C20H30N2O5S . The average mass is 410.528 Da and the monoisotopic mass is 410.187531 Da . The IUPAC name is ethyl 3-[[2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate .
Chemical Reactions Analysis
This compound was extensively metabolized with roughly similar profiles in different species in vitro . In vitro intrinsic clearance rates as well as calculated in vivo hepatic clearances indicated that all seven species metabolize this compound via the carbofuran metabolic pathway more rapidly than the sulfoxidation pathway .
Physical And Chemical Properties Analysis
This compound is characterized as a pale yellow viscous oily liquid . It is almost insoluble in water (8 mg/l at 20°) but soluble in organic solvents .
Scientific Research Applications
Mutagenic and Cytotoxic Activities
Benfuracarb, a carbamate insecticide, has been studied for its cytotoxic and mutagenic activities. In research by Eren et al. (2016), it was evaluated using the root growth inhibition and mitotic index on Allium cepa cells and the Ames test in Salmonella typhimurium. Results indicated that this compound can be characterized as a "mitotic inhibitor," displaying dose-dependent cytotoxic activity, but not as a mutagen (Eren, Erdoğmuş, Akyıl, & Özkara, 2016).
Ecotoxicity and Transformation
Iesce et al. (2006) investigated the hydrolytic and photolytic cleavage of this compound under natural conditions. Their study on its toxicity towards aquatic organisms found that this compound, along with other N-methylcarbamate insecticides, exhibited acute and higher chronic toxicity (Iesce et al., 2006).
Absorption, Translocation, and Metabolism in Plants
Umetsu and Tanaka (2010) researched the absorption, translocation, and metabolism of this compound in plants. They found significant translocation of the insecticide throughout the plant, including roots, and identified major metabolic pathways including N-S bond cleavage (Umetsu & Tanaka, 2010).
In Vitro Metabolism and Risk Assessment
Abass et al. (2014) conducted an in vitro study on the metabolism of this compound in liver microsomes from different species. This research is crucial for interspecies comparisons in chemical risk assessment, demonstrating species-specific metabolic profiles of this compound (Abass et al., 2014).
Fate in Agricultural Applications
Chandra, Srivastava, and Srivastava (2009) studied the fate of this compound in soil and brinjal crops following foliar spray application. The persistence and kinetics of the insecticide in both soil and crops were analyzed, providing insight into its environmental and agricultural implications (Chandra, Srivastava, & Srivastava, 2009).
Human Variation and CYP Enzyme
Contribution in this compound MetabolismA study by Abass et al. (2014) focused on human variation and the contributions of human CYP isoforms to the metabolism of this compound in vitro. This study is significant in understanding interindividual variability in toxicokinetics, highlighting the primary metabolic pathways and the role of CYP3A4 in this compound metabolism (Abass et al., 2014).
Efficacy as a Nematicide
Research by Takagi et al. (2020) demonstrated the efficacy of this compound as a nematicide against the Lotus Root Nematode, Hirschmanniella diversa, in lotus cultivation. This study highlighted this compound's potential as an alternative to lime nitrogen for controlling this pest in paddy fields (Takagi, Goto, Wari, Saito, Perry, & Toyota, 2020).
Adsorption in Different Soils
Ren-bin (2001) investigated the adsorption of this compound in different soils, providing insights into its environmental mobility and potential impact on soil health (Ren-bin, 2001).
Bioefficacy in Agricultural Pest Control
Nair et al. (2008) evaluated the bioefficacy of this compound against the pest complex of red gram. Their study revealed its satisfactory control of target pests and its relative safety to natural enemies of certain pests (Nair, Sekh, Dhar, & Somchoudhury, 2008).
Mechanism of Action
Target of Action
Benfuracarb is a broad-spectrum systemic carbamate insecticide and nematicide . It is highly effective against a wide range of pests, including stem borers, leaf folders, brown plant hoppers, rice gall midges, nematodes, beetles, thrips, aphids, diamond back moths, striped flea beetles, leaf miners, rust mites, and broad mites .
Mode of Action
This compound is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing paralysis and death in insects .
Biochemical Pathways
It is known that this compound, like other carbamate insecticides, interferes with the normal functioning of the nervous system by inhibiting ache . This leads to an overstimulation of the nervous system, causing paralysis and death in insects .
Pharmacokinetics
This compound has a low aqueous solubility and is relatively volatile . It has a moderate mammalian toxicity with a low bioaccumulation potential .
Result of Action
The primary result of this compound’s action is the death of the targeted pests. By inhibiting AChE, this compound causes an overstimulation of the nervous system in insects, leading to paralysis and death .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Finally, its persistence in the environment can be influenced by factors such as temperature, moisture, and the presence of certain microorganisms .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBOYWSHKHDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041622 | |
| Record name | Benfuracarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82560-54-1 | |
| Record name | Benfuracarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfuracarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082560541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfuracarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-3-thia-2,4-diazadecanoic acid, 2-methyl-4-(1-methylethyl)-7-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFURACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807671FRZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of benfuracarb?
A1: This compound acts as a pro-insecticide, meaning it requires bioactivation within the target organism to exert its toxic effects. It is metabolized into carbofuran, a potent cholinesterase inhibitor. [, ] Carbofuran binds to acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [] This inhibition leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to paralysis and death in insects. [, , ]
Q2: Does this compound directly inhibit acetylcholinesterase?
A2: While This compound can inhibit AChE, its direct inhibitory potency is very low compared to its metabolite, carbofuran. [] This suggests that the activation pathway, primarily involving cytochrome P450 enzymes, is crucial for This compound to exert its insecticidal action. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For accurate information, consult the chemical's safety data sheet or a chemical database.
Q4: How stable is this compound in different environments?
A5: Studies show that This compound undergoes photolysis under ultraviolet light, breaking down into carbofuran and other metabolites. [] This degradation pathway is relevant in understanding the environmental fate and persistence of This compound in the environment.
Q5: Can this compound be formulated for controlled release?
A6: Yes, research demonstrates the feasibility of formulating This compound into controlled-release granules. [] One method involves encapsulating This compound within silica hollow microspheres, achieving sustained release over 30 days. [] This technology shows promise for improving the efficacy and reducing the environmental impact of This compound applications.
Q6: How does the structure of this compound relate to its insecticidal activity?
A7: This compound's structure, specifically the N-S bond linking the carbamate and benzofuran moieties, is crucial for its pro-insecticide nature. [, ] Cleavage of this bond, primarily by cytochrome P450 enzymes, generates the active metabolite carbofuran. [, ] Modifications to this bond or the benzofuran ring could significantly alter the insecticidal activity and metabolism of This compound.
Q7: What are the challenges in formulating this compound?
A8: This compound's susceptibility to degradation, particularly during the extraction and analysis of food samples, poses a challenge for accurate residue monitoring. [] Researchers addressed this by incorporating silver nitrate (AgNO3) into the extraction process to prevent the premature breakdown of This compound into carbofuran. [, ]
Q8: How is this compound metabolized in insects?
A9: Research on houseflies indicates that This compound is rapidly metabolized, primarily into carbofuran. [] Further metabolic pathways involve oxidation at the 3-position of the carbofuran ring and its N-methyl group, leading to metabolites like 3-hydroxy-carbofuran, N-hydroxymethyl-carbofuran, and their conjugates. []
Q9: How is this compound absorbed and translocated in plants?
A10: Studies show that plants readily absorb and translocate This compound. [] Topical application on leaves leads to its movement throughout the plant, including the stem and roots. [] This systemic action contributes to the effectiveness of This compound as a soil treatment against various plant pests. [, ]
Q10: What is the efficacy of this compound against different insect species?
A11: Research demonstrates This compound's effectiveness against a wide range of agricultural pests. Studies highlight its control of diamondback moths on brassicas, [] Lycoriella mali in mushroom cultivation, [] rice water weevils, [] and root-knot nematodes. [, , ] Its efficacy varies depending on the target species, application method, and environmental conditions.
Q11: Is there evidence of resistance development to this compound in insect populations?
A12: Yes, studies in South Korea reveal that diamondback moth populations in cabbage fields have developed resistance to This compound, along with other organophosphate and carbamate insecticides. [] This highlights the importance of resistance monitoring and the development of integrated pest management strategies to ensure the long-term effectiveness of This compound.
Q12: What is known about the toxicity of this compound to non-target organisms?
A12: While the provided abstracts focus on this compound's insecticidal activity, it is crucial to consider its potential impact on non-target organisms. Specific studies on its ecotoxicological effects are needed to assess its overall safety profile.
Q13: What happens to this compound in the environment after application?
A14: This compound applied to soil can undergo sorption and desorption processes, influencing its persistence and potential for leaching into groundwater. [] While research suggests a low risk of groundwater contamination due to its strong sorption to soil, further studies are needed to fully understand its environmental fate and potential long-term effects. [, ]
Q14: Are there alternative insecticides to this compound?
A15: Research explores the efficacy of other insecticides, such as -cyhalothrin, for controlling pests like the oak longicorn beetle, which also affects mushroom cultivation. [] Evaluating the effectiveness, safety profiles, and environmental impacts of alternative insecticides is essential for developing sustainable pest management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



